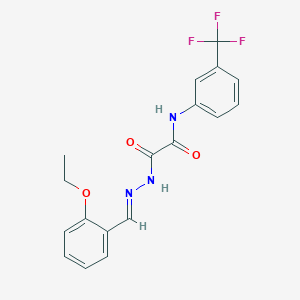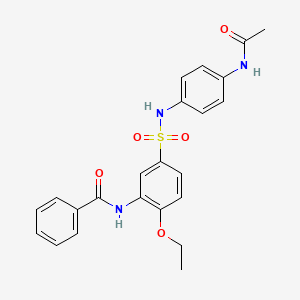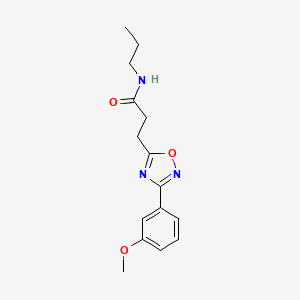
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activators. This compound has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 involves the inhibition of the protein-protein interaction between STAT3 and its upstream activators, such as Janus kinases (JAKs) and Src family kinases (SFKs). STAT3 is a transcription factor that plays a critical role in cancer cell survival, proliferation, and metastasis. By inhibiting the activation of STAT3, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can disrupt the signaling pathways that promote cancer progression and induce cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to have a high affinity for STAT3, with an IC50 value of 8.4 μM. It has also been shown to have low toxicity in normal cells, with an IC50 value of 29.1 μM. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to inhibit the phosphorylation of STAT3, as well as the expression of its downstream targets, such as Bcl-2, cyclin D1, and VEGF. These effects suggest that N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 is its specificity for STAT3, which reduces the likelihood of off-target effects. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has shown promising results in preclinical models of cancer, which suggests that it has the potential to be an effective anticancer agent. However, one of the limitations of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration schedule for N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in humans.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1. First, more studies are needed to determine the optimal dosage and administration schedule for N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in humans. Second, more research is needed to determine the potential side effects of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1, as well as its pharmacokinetics and pharmacodynamics. Third, more studies are needed to determine the efficacy of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in combination with other anticancer agents, such as chemotherapy and radiation therapy. Fourth, more research is needed to determine the potential applications of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, more studies are needed to determine the mechanism of action of N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 in more detail, as well as to identify other potential targets for small-molecule inhibitors.
Synthesemethoden
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by the reaction with 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid. The final product is obtained through the reaction of the intermediate with thionyl chloride and cyclohexylamine. The yield of the synthesis is around 50%, and the purity of the product can be achieved through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis and suppress tumor angiogenesis. In addition, N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. These findings suggest that N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide 1 has the potential to be used as a standalone or combination therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-27-19-13-12-17(29(25,26)24-16-10-6-3-7-11-16)14-18(19)20-22-21(28-23-20)15-8-4-2-5-9-15/h12-16,24H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVKUYVOSZBIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C3=NOC(=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)




